N,N'-(Ethylenebis(iminoethylene))distearamide monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Ethylenebis(iminoethylene))distearamide monoacetate is a chemical compound with the molecular formula C42H86N4O2.C2H4O2 and a molecular weight of 739.2098 . It is also known by its systematic name, octadecanamide, N,N’-(1,2-ethanediylbis(imino-2,1-ethanediyl))bis-, monoacetate . This compound is characterized by its achiral stereochemistry and is used in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of N,N’-(Ethylenebis(iminoethylene))distearamide monoacetate involves the reaction of ethylenediamine with stearic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bonds . Industrial production methods may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
N,N’-(Ethylenebis(iminoethylene))distearamide monoacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-(Ethylenebis(iminoethylene))distearamide monoacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-(Ethylenebis(iminoethylene))distearamide monoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
N,N’-(Ethylenebis(iminoethylene))distearamide monoacetate can be compared with other similar compounds, such as:
Ethylene bis(stearamide): Used as a dispersing agent and lubricant in plastic applications.
Triethylenetetramine acetate distearamide: Another related compound with similar properties and applications. The uniqueness of N,N’-(Ethylenebis(iminoethylene))distearamide monoacetate lies in its specific molecular structure and the resulting properties that make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
53620-55-6 |
---|---|
Molekularformel |
C42H86N4O2.C2H4O2 C44H90N4O4 |
Molekulargewicht |
739.2 g/mol |
IUPAC-Name |
acetic acid;N-[2-[2-[2-(octadecanoylamino)ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H86N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h43-44H,3-40H2,1-2H3,(H,45,47)(H,46,48);1H3,(H,3,4) |
InChI-Schlüssel |
JMNRZPJMNXPBCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.